molecular formula C22H20N4O3S B2451858 (3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone CAS No. 1421442-90-1

(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone

Cat. No.: B2451858
CAS No.: 1421442-90-1
M. Wt: 420.49
InChI Key: FTRAAUXWMHLUMV-UHFFFAOYSA-N
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Description

(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C22H20N4O3S and its molecular weight is 420.49. The purity is usually 95%.
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Properties

IUPAC Name

[3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-14-17(11-23-26(14)15-7-4-3-5-8-15)21(27)25-12-16(13-25)29-22-24-20-18(28-2)9-6-10-19(20)30-22/h3-11,16H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRAAUXWMHLUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CC(C3)OC4=NC5=C(C=CC=C5S4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone , with a CAS number of 1421442-90-1, is a synthetic organic molecule that combines various functional groups, potentially endowing it with significant biological activity. Its structure includes an azetidine ring, a methoxy-substituted benzo[d]thiazole, and a pyrazole moiety, which may facilitate diverse pharmacological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C22H20N4O2SC_{22}H_{20}N_{4}O_{2}S, with a molecular weight of 420.5 g/mol. The presence of multiple aromatic systems and heterocycles suggests potential for varied biological interactions.

PropertyValue
Molecular FormulaC22H20N4O2S
Molecular Weight420.5 g/mol
CAS Number1421442-90-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the azetidine ring and subsequent modifications to introduce the thiazole and pyrazole components. Retrosynthetic analysis is often employed to identify simpler precursors for efficient synthesis.

Biological Activity

Recent studies have highlighted the biological activities associated with compounds structurally similar to this compound. These activities include:

1. Antimicrobial Activity
Research indicates that derivatives of thiazole and pyrazole exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Screening
A study evaluated several thiazole-pyrazole derivatives for their antimicrobial activity against Escherichia coli and Staphylococcus aureus. The results demonstrated that certain derivatives exhibited zones of inhibition comparable to standard antibiotics.

Compound IDZone of Inhibition (mm)MIC (µg/mL)
10a2431.25
10b2062.5
Ravuconazole3015.62

2. Anti-inflammatory Activity
Compounds similar to this one have shown potential as anti-inflammatory agents in various models, suggesting a mechanism involving the inhibition of pro-inflammatory cytokines.

3. Apoptosis Induction
Some derivatives have been studied for their ability to induce apoptosis in cancer cell lines, making them candidates for further development in cancer therapeutics.

The biological mechanisms underlying the activity of this compound remain under investigation. Preliminary docking studies suggest that it may interact with specific biological targets, such as enzymes involved in inflammation or bacterial resistance mechanisms.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing (3-((4-methoxybenzo[d]thiazol-4-yl)oxy)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone?

  • The synthesis typically involves multi-step organic reactions, including condensation of azetidine derivatives with activated benzo[d]thiazole intermediates and subsequent coupling with pyrazole moieties. Reflux conditions (65–80°C) in ethanol or DMSO are commonly used to facilitate cyclization and coupling steps .
  • Critical reagents : Thioamides, aldehydes (e.g., 4-methoxybenzaldehyde), and bases (e.g., sodium hydride) are essential for ring formation. Protective groups may be required to prevent side reactions during azetidine functionalization .

Q. How is the molecular structure of this compound characterized?

  • Spectroscopic techniques :

  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1720 cm⁻¹, S=O stretch at ~1150 cm⁻¹) .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions on the azetidine, pyrazole, and benzothiazole rings. For example, methoxy protons appear as singlets at ~3.8 ppm .
    • Mass spectrometry : High-resolution MS (HRMS) determines molecular formula and fragmentation patterns .

Q. What solvents and reaction conditions optimize yield and purity?

  • Preferred solvents : Ethanol, DMF, or DMSO under reflux (65–100°C) with inert atmospheres (N₂/Ar) to prevent oxidation .
  • Catalysts : Glacial acetic acid or K₂CO₃ for acid/base-mediated condensations .
  • Purification : Recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) achieves >90% purity .

Advanced Research Questions

Q. How does pH influence the stability and reactivity of this compound?

  • The compound is pH-sensitive due to its thiazole and pyrazole moieties. Under acidic conditions (pH < 3), protonation of the azetidine nitrogen may destabilize the structure, while alkaline conditions (pH > 9) risk hydrolysis of the methoxy group. Stability studies using HPLC at varying pH levels (1–12) are recommended to identify optimal storage and reaction conditions .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Case example : If one study reports anti-inflammatory activity but another shows no effect, consider:

  • Assay variability : Use standardized assays (e.g., COX-2 inhibition for inflammation) .
  • Structural analogs : Compare with derivatives (e.g., nitro- or chloro-substituted benzothiazoles) to isolate substituent effects .
  • Dose-response curves : Validate activity thresholds using IC₅₀/EC₅₀ values .

Q. How can microwave-assisted synthesis improve reaction efficiency?

  • Microwave irradiation reduces reaction times (e.g., from 8 hours to 30 minutes) and increases yields (e.g., 75% → 92%) by enhancing cyclization kinetics. Optimize parameters: power (300–500 W), temperature (80–120°C), and solvent polarity (e.g., DMF > ethanol) .

Methodological Guidance

Designing experiments to study structure-activity relationships (SAR):

  • Variable substituents : Synthesize analogs with modified benzothiazole (e.g., 4-ethoxy vs. 4-methoxy) or pyrazole (e.g., 5-methyl vs. 5-nitro) groups .
  • Biological testing : Prioritize assays aligned with hypothesized targets (e.g., kinase inhibition for anticancer activity) .
  • Data analysis : Use computational tools (e.g., molecular docking) to correlate substituent effects with activity .

Addressing low yields in azetidine-pyrazole coupling reactions:

  • Troubleshooting steps :

Verify stoichiometry (1:1.2 ratio of azetidine to pyrazole derivatives) .

Use coupling agents (e.g., EDCI or DCC) to activate carboxyl groups .

Monitor reaction progress via TLC (Rf = 0.5 in ethyl acetate/hexane) .

Key Recommendations

  • Validation : Replicate critical findings (e.g., biological assays) using independent methods.
  • Open data : Share synthetic protocols and spectral data via repositories like ChemRxiv or Zenodo.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.